3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate
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Overview
Description
3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate is a complex organic compound characterized by its unique structure, which includes multiple prop-1-en-1-yl groups and a hex-4-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of a hex-4-enoic acid derivative with an alcohol, followed by the introduction of prop-1-en-1-yl groups through alkylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The prop-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
- Flavonoids
- Coumarins
Uniqueness
Compared to similar compounds, 3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
64911-64-4 |
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Molecular Formula |
C19H27O4- |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-propan-2-yloxycarbonyl-2,2,3-tris(prop-1-enyl)hex-4-enoate |
InChI |
InChI=1S/C19H28O4/c1-7-11-18(12-8-2,16(20)21)19(13-9-3,14-10-4)17(22)23-15(5)6/h7-15H,1-6H3,(H,20,21)/p-1 |
InChI Key |
XGWFJNWKOVUOGA-UHFFFAOYSA-M |
Canonical SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)OC(C)C |
Origin of Product |
United States |
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